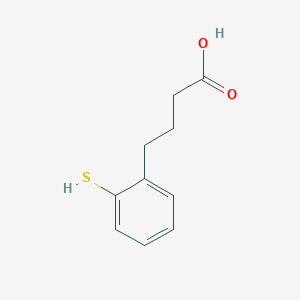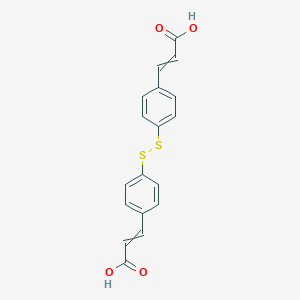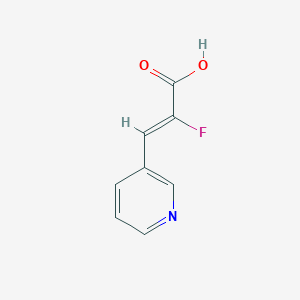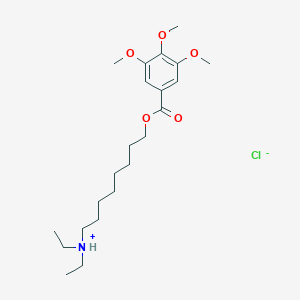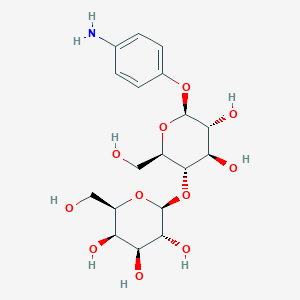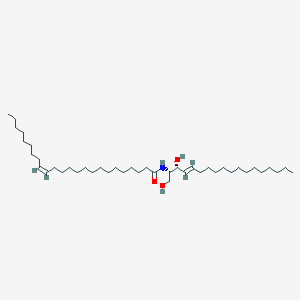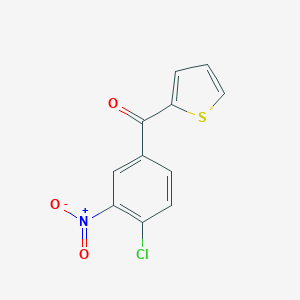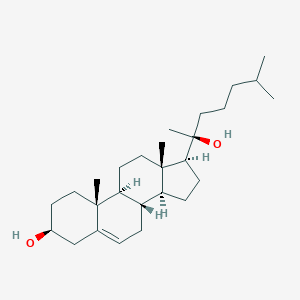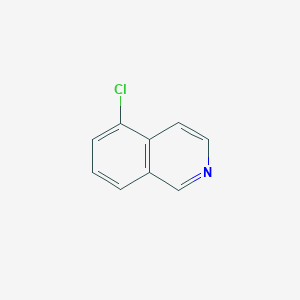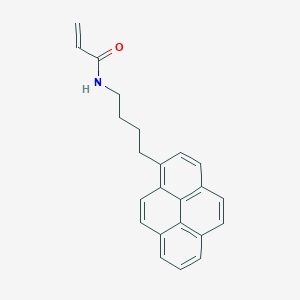
N-Acryloyl-1-pyrenebutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-Acryloyl-1-pyrenebutylamine often involves radical polymerization techniques. For instance, the preparation of optically active poly(N-acryloyl chloride) functionalized with (S)-phenylalanine and a pendant pyrene demonstrates the incorporation of pyrene into polymers via post-modification methods (Buruianǎ, Buruiană, & Hahui, 2007). Similarly, amphiphilic pyrene-functionalized polymers synthesized by esterification and hydrolysis processes highlight the versatility of acrylate and pyrene chemistry in creating responsive materials (Feng, Dong, Han, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of polymers derived from N-Acryloyl-1-pyrenebutylamine is expected to exhibit unique characteristics due to the presence of the pyrene moiety. Pyrene-functionalized polymers, for example, demonstrate distinct fluorescence properties that depend on the polymer's structure, solvent nature, temperature, and pH (Buruianǎ et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrene and acrylate groups often lead to materials with novel properties. For instance, the fluorescence quenching capabilities of pyrene-polymers suggest potential applications in the detection of amine molecules (Buruianǎ et al., 2007). Furthermore, the controlled release behavior under photo and pH stimulation of pyrene-functionalized polymer nanoparticles indicates their utility in delivery systems (Feng et al., 2014).
Propriétés
IUPAC Name |
N-(4-pyren-1-ylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBUWCCWJDDJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405020 |
Source


|
| Record name | N-Acryloyl-1-pyrenebutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acryloyl-1-pyrenebutylamine | |
CAS RN |
133399-57-2 |
Source


|
| Record name | N-Acryloyl-1-pyrenebutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

